BAL-30072

Beschreibung

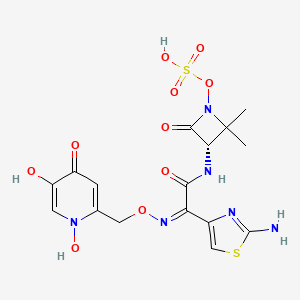

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSEZJCLYBFKQ-WXYNYTDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941285-15-0 | |

| Record name | BAL30072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAL30072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAL-30072: A Technical Guide to its Siderophore-Mediated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam antibiotic distinguished by a dihydropyridone moiety that functions as a siderophore.[1][2] This unique structural feature enables this compound to exploit bacterial iron uptake systems, facilitating its entry into Gram-negative bacteria in a "Trojan horse" fashion.[3][4] Once inside the periplasm, this compound exerts its bactericidal activity through the inhibition of multiple penicillin-binding proteins (PBPs), leading to rapid cell lysis.[5] This dual mechanism of action allows this compound to overcome many common resistance mechanisms, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.

Core Mechanism of Action: A Two-Step Assault

The efficacy of this compound is rooted in a two-pronged attack on bacterial physiology: facilitated uptake via siderophore pathways and subsequent disruption of cell wall synthesis.

Step 1: Siderophore-Mediated Uptake

Under iron-limiting conditions, which are typical during an infection, bacteria upregulate their iron acquisition systems. This compound, with its siderophore component, effectively mimics native siderophores, hijacking these transport systems to gain entry into the bacterial periplasm.

-

Pseudomonas aeruginosa : In P. aeruginosa, the uptake of this compound is primarily mediated by the PiuA outer membrane receptor. The expression of this receptor is, in turn, influenced by the FecIRA signaling system, which responds to the presence of ferric citrate. Upregulation of the FecIRA system can impact the expression of other TonB-dependent iron transporters, potentially influencing this compound susceptibility.

-

Acinetobacter baumannii : In A. baumannii, two TonB-dependent receptors, PiuA and PirA , have been identified as key to the antimicrobial activity of this compound.

The following diagram illustrates the general pathway of this compound uptake in Gram-negative bacteria.

Step 2: Inhibition of Penicillin-Binding Proteins (PBPs) and Cell Lysis

Once in the periplasm, the β-lactam core of this compound covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams such as aztreonam, which primarily target PBP3 and lead to filamentation, this compound exhibits high affinity for PBP1a, PBP1b, and PBP3 in Escherichia coli. This multi-target inhibition disrupts the integrity of the peptidoglycan cell wall, leading to the formation of spheroplasts and rapid bacteriolysis.

The logical flow from PBP inhibition to cell lysis is depicted below.

References

- 1. Complexes formed by the siderophore-based monosulfactam antibiotic BAL30072 and their interaction with the outer membrane receptor PiuA of P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of Fe uptake systems and AmpC β-lactamase in susceptibility to the siderophore monosulfactam BAL30072 in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BAL-30072: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BAL-30072, a novel siderophore monosulfactam antibiotic with potent activity against a wide range of Gram-negative bacteria.

Chemical Structure and Properties

This compound is a synthetic monosulfactam antibiotic. Its chemical structure is characterized by a monocyclic β-lactam core, a sulfamic acid moiety, and a side chain containing a 2-aminothiazole and a dihydroxypyridone siderophore.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

| Molecular Formula | C₁₆H₁₈N₆O₁₀S₂ | |

| Molecular Weight | 518.5 g/mol | |

| Canonical SMILES | CC1(--INVALID-LINK--NC(=O)C(=NOCC2=CC(=O)C(C=N2O)O)C3=CSC(=N3)N)C | |

| CAS Number | 941285-15-0 | |

| Solubility | Soluble in DMSO |

Mechanism of Action: A Trojan Horse Strategy

This compound employs a "Trojan horse" strategy to effectively penetrate the outer membrane of Gram-negative bacteria and exert its bactericidal effects. This multi-step process is initiated by its siderophore moiety and culminates in the inhibition of essential bacterial enzymes.

Siderophore-Mediated Iron Uptake

The dihydroxypyridone component of this compound acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). In iron-limited environments, bacteria express specific iron uptake systems to acquire this essential nutrient. This compound hijacks these systems to gain entry into the periplasmic space.

A Comprehensive Technical Guide on the Activity of BAL-30072 Against Gram-Negative Bacilli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational siderophore monosulfactam, BAL-30072, focusing on its potent activity against a wide spectrum of Gram-negative bacilli. This compound represents a promising therapeutic agent, particularly for infections caused by multidrug-resistant (MDR) pathogens. This document details its mechanism of action, in vitro activity, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class.[1] Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to exploit bacterial iron uptake systems for active transport across the outer membrane of Gram-negative bacteria.[2] This "Trojan horse" strategy facilitates increased intracellular concentrations of the antibiotic.

Once inside the periplasmic space, this compound exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Unlike other monocyclic β-lactams that primarily target PBP 3, this compound exhibits a broader target spectrum, inhibiting PBP 1a and PBP 1b in addition to PBP 3.[1][3] This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cells, a distinct mechanism compared to the filamentation typically induced by other monobactams.[1] Furthermore, this compound is stable against many β-lactamases, including metallo-β-lactamases (MBLs) and some carbapenemases.

In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against key Gram-negative pathogens as reported in various studies. Minimum Inhibitory Concentration (MIC) values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa (MDR) | - | - | 8 | |

| Pseudomonas aeruginosa | - | 0.25 | 1 | |

| Acinetobacter baumannii (MDR) | - | - | 4 | |

| Acinetobacter baumannii | - | 4 | >64 | |

| Klebsiella pneumoniae (KPC-producing) | - | 4 | >64 | |

| Enterobacteriaceae | - | 2 | - | |

| Burkholderia spp. | - | - | 0.125 | |

| Stenotrophomonas maltophilia | - | - | 2 |

Synergy with Other Antimicrobial Agents

This compound has demonstrated synergistic or additive effects when combined with other antibiotics, notably carbapenems and colistin. This suggests potential for combination therapies to enhance efficacy and combat resistance.

-

With Meropenem: Combining this compound with meropenem has been shown to result in a significant decrease in the MIC90 of this compound for A. baumannii and K. pneumoniae. Synergistic effects have been observed against many Enterobacteriaceae and P. aeruginosa isolates. In some cases, the combination lowered meropenem MICs by 2- to 8-fold.

-

With Colistin: For isolates with a this compound MIC greater than 4 µg/mL, the addition of a sub-inhibitory concentration of colistin led to a four-fold decrease in the this compound MIC for 44% of P. aeruginosa, 82% of A. baumannii, and 23% of K. pneumoniae isolates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation:

-

A pure culture of the test bacterial strain is grown overnight on an appropriate agar medium.

-

Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

-

The final concentrations typically range from 0.06 to 128 µg/mL.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Reading:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

-

Inoculum Preparation:

-

A starting inoculum of approximately 5 x 105 CFU/mL is prepared in CAMHB as described for the MIC assay.

-

-

Assay Setup:

-

This compound is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

-

A growth control tube without any antibiotic is included.

-

-

Incubation and Sampling:

-

The tubes are incubated at 35-37°C with agitation.

-

Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

-

Viable Cell Counting:

-

Serial dilutions of the aliquots are plated on a suitable agar medium.

-

The plates are incubated for 18-24 hours, and the number of colonies is counted.

-

-

Data Analysis:

-

The results are plotted as log10 CFU/mL versus time.

-

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. Synergy in time-kill assays is defined as a ≥2-log10 decrease in colony count at 24 hours compared with the more active single agent.

-

Synergy Testing (Chequerboard Assay)

The chequerboard method is a common in vitro technique to assess the interaction between two antimicrobial agents.

-

Plate Preparation:

-

A 96-well microtiter plate is set up with serial two-fold dilutions of this compound along the x-axis and the second antibiotic (e.g., meropenem) along the y-axis.

-

This creates a matrix of wells with varying concentrations of both drugs.

-

-

Inoculation and Incubation:

-

Each well is inoculated with a bacterial suspension of approximately 5 x 105 CFU/mL.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

-

Data Analysis:

-

The Fractional Inhibitory Concentration (FIC) index is calculated for each combination.

-

The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

-

Synergy is typically defined as an FIC index of ≤0.5, additivity or indifference as an FIC index of >0.5 to ≤4, and antagonism as an FIC index of >4.

-

This comprehensive guide provides a detailed overview of the current understanding of this compound's activity against Gram-negative bacilli. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

- 1. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In Vitro Properties of BAL30072, a Novel Siderophore Sulfactam with Activity against Multiresistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

BAL-30072: A Technical Guide on its Spectrum of Activity Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro activity, mechanism of action, and experimental evaluation of BAL-30072, a novel siderophore monosulfactam antibiotic. This compound was developed to address the critical threat of infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its unique structure, combining a monobactam core with a siderophore moiety, allows it to exploit bacterial iron uptake systems for enhanced cell entry.[3][4]

Core Mechanism of Action

This compound is a monocyclic β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[5] Unlike typical monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a broader range of PBP targets. It demonstrates high affinity for PBP3, which leads to filamentation, but also uniquely inhibits PBP1a and PBP1b. This dual action results in spheroplasting and subsequent lysis of the bacterial cell, contributing to its bactericidal activity.

A key feature of this compound is the dihydroxypyridone moiety in its side chain, which acts as a siderophore. This allows the molecule to chelate iron and be actively transported into the periplasmic space of Gram-negative bacteria via their iron uptake systems, a strategy often described as a "Trojan horse" approach. This mechanism facilitates entry and helps circumvent some common resistance mechanisms like porin channel mutations.

Caption: Mechanism of this compound entry and action in Gram-negative bacteria.

Spectrum of Activity: Quantitative Data

This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative pathogens, including many multidrug-resistant (MDR) and carbapenem-resistant isolates.

Table 1: Activity of this compound against Acinetobacter baumannii

| Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MDR Acinetobacter spp. | - | 4 | |

| General A. baumannii | 4 | >64 | |

| Carbapenemase-producing | - | - |

Note: 73% of 200 carbapenemase-producing isolates were susceptible at 1 mg/L, and 89% at 8 mg/L.

Table 2: Activity of this compound against Pseudomonas aeruginosa

| Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MDR P. aeruginosa | - | 8 | |

| General P. aeruginosa | 0.25 | 1 | |

| Metallo-β-lactamase producing | - | - |

Note: 36% of 50 MDR isolates from cystic fibrosis patients were susceptible at 8 mg/L. This compound was active against 11 of 19 metallo-β-lactamase-producing isolates at 8 mg/L.

Table 3: Activity of this compound against Enterobacteriaceae

| Organism / Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| KPC-possessing K. pneumoniae | 4 | >64 | |

| Carbapenem-resistant Enterobacteriaceae | - | - |

Note: this compound was active against 70% of carbapenem-resistant Enterobacteriaceae strains tested, including those with Class A, B, and D carbapenemases.

Table 4: Activity of this compound against Other Non-Fermenters

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Burkholderia spp. | - | 0.125 | |

| Stenotrophomonas maltophilia | - | 2 | |

| Burkholderia cepacia complex (CF isolates) | - | - |

Note: 68% of 50 B. cepacia complex isolates were susceptible at 1 mg/L and 78% at 8 mg/L.

Synergistic Activity

The combination of this compound with other antibiotics, particularly carbapenems, has been explored to enhance its spectrum of activity.

-

With Meropenem: Combining this compound with meropenem resulted in a ≥4-fold decrease in the this compound MIC₉₀ for both A. baumannii and K. pneumoniae. In time-kill studies against A. baumannii, the combination resulted in bactericidal concentrations that were 2- to 8-fold lower than those of either drug alone.

-

With Colistin: For isolates with a this compound MIC >4 µg/mL, the addition of a sub-inhibitory concentration of colistin led to a four-fold or greater decrease in the this compound MIC for 44% of P. aeruginosa, 82% of A. baumannii, and 23% of K. pneumoniae isolates.

Experimental Protocols & Workflow

The following methodologies are based on descriptions from published in vitro studies of this compound.

Caption: Generalized workflow for the in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial isolate.

-

Methodology:

-

Media: MICs were determined using Mueller-Hinton Agar (MHA) or broth, often cation-supplemented. For siderophore-mediated uptake assessment, media was supplemented with an iron chelator like 2,2'-bipyridyl to induce the expression of iron transport systems.

-

Inoculum: Bacterial isolates were cultured to a standardized density (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL for broth microdilution or 1 x 10⁴ CFU/spot for agar dilution.

-

Procedure: Serial two-fold dilutions of this compound were prepared in the test medium. The standardized bacterial inoculum was added to each dilution.

-

Incubation: Plates were incubated under standard aerobic conditions at 35-37°C for 16-20 hours.

-

Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

-

Time-Kill Assays

-

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

-

Methodology:

-

Media and Inoculum: Assays were performed in cation-supplemented Mueller-Hinton Broth. A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL was used.

-

Drug Concentrations: this compound was tested at various multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

-

Sampling: Aliquots were removed from each test culture at specified time points (e.g., 0, 4, 8, 12, 24 hours).

-

Quantification: Samples were serially diluted and plated to determine the viable colony count (CFU/mL).

-

Analysis:

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count within 24 hours.

-

Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

-

-

Synergy Studies

-

Objective: To determine if the combination of this compound with another antibiotic results in activity greater than the sum of the individual agents.

-

Methodology (Time-Kill Method):

-

Procedure: Time-kill assays were performed as described above, but included test conditions with each antibiotic alone and the two antibiotics in combination. Sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of the combining agents were often used.

-

Analysis:

-

Synergy was defined as a >2-log₁₀ decrease in colony count at 24 hours compared with the most active single agent.

-

-

Resistance and Clinical Development

Reduced susceptibility to this compound has been associated with specific resistance mechanisms, including the overexpression of efflux pumps like MexA and AdeB in P. aeruginosa and A. baumannii, respectively, and the presence of certain SHV-type extended-spectrum β-lactamases (ESBLs).

This compound progressed to Phase I clinical trials, where it was found to be generally safe and well-tolerated in single-ascending-dose studies. However, subsequent multiple-dose studies revealed instances of increased liver transaminase activities in healthy subjects. Further investigation into the mechanism of this hepatotoxicity suggested that this compound can impair mitochondrial function and glycolysis in liver cells at clinically relevant concentrations. These findings have impacted its continued clinical development. Despite these challenges, the compound remains a significant proof-of-concept for the siderophore-monobactam class as a strategy to combat Gram-negative superbugs.

References

- 1. Mechanisms of hepatotoxicity associated with the monocyclic β-lactam antibiotic BAL30072 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]

- 3. academic.oup.com [academic.oup.com]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Trojan Horse" Antibiotic BAL-30072: A Technical Guide to Its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-30072 is a novel siderophore monosulfactam antibiotic engineered to combat multidrug-resistant (MDR) Gram-negative bacteria. Its innovative "Trojan horse" mechanism leverages the bacteria's own iron uptake systems to facilitate entry into the periplasmic space, where its β-lactam core can exert its potent bactericidal activity. This technical guide provides an in-depth exploration of the core mechanism of this compound, including its unique mode of entry, its molecular targets, and its spectrum of activity against clinically significant pathogens. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of this promising antibiotic.

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. This compound represents a significant advancement in antibiotic design, employing a "Trojan horse" strategy to bypass these resistance mechanisms.[1]

Chemically, this compound is a monosulfactam, a class of monocyclic β-lactam antibiotics.[2] What sets it apart is the conjugation of a dihydropyridone iron-chelating moiety to its side chain.[3] This siderophore component mimics the natural iron-chelating molecules that bacteria use to scavenge iron, an essential nutrient, from their environment.[1] This mimicry allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through their specific iron uptake systems.[4] Once in the periplasm, the β-lactam core of this compound inhibits multiple penicillin-binding proteins (PBPs), leading to cell wall disruption and rapid bactericidal activity.

The "Trojan Horse" Mechanism of Action

The efficacy of this compound is a two-step process: active transport into the bacterial cell followed by inhibition of essential enzymes.

Siderophore-Mediated Uptake: Breaching the Outer Membrane

Gram-negative bacteria have a relatively impermeable outer membrane that serves as a barrier to many antibiotics. To acquire essential nutrients like iron, they express TonB-dependent receptors on their outer membrane that recognize and transport iron-bound siderophores. This compound's dihydropyridone siderophore moiety chelates iron in the extracellular environment and is then recognized by these bacterial iron receptors.

In Pseudomonas aeruginosa, the FecIRA Fe³⁺-dicitrate transporter and the PiuA iron receptor have been identified as putative uptake systems for this compound. In Acinetobacter baumannii, two novel TonB-dependent receptors, Ab-PiuA and Ab-PirA, are required for the antimicrobial activity of this compound. This active transport mechanism allows this compound to circumvent resistance mechanisms such as porin deletion, which can block the entry of other β-lactam antibiotics.

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasm, the monocyclic β-lactam core of this compound covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams like aztreonam, which primarily target PBP3 and lead to filamentation of bacterial cells, this compound has a broader target profile. It demonstrates high affinity for PBP3, as well as the bifunctional PBPs 1a and 1b. This simultaneous inhibition of multiple PBPs, which are critical for peptidoglycan synthesis and cell wall maintenance, results in the formation of spheroplasts and rapid cell lysis.

In Vitro Activity and Data

This compound has demonstrated potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including many multidrug-resistant strains.

Spectrum of Activity

This compound is particularly active against non-fermenting Gram-negative bacilli such as P. aeruginosa and A. baumannii. It also shows good activity against many species of the Enterobacteriaceae family, including isolates that produce class A carbapenemases or metallo-β-lactamases. Its activity is generally less affected by resistance mechanisms that impact other β-lactams, such as the expression of certain β-lactamases and porin mutations. However, high-level expression of some extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can lead to elevated MICs.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC data for this compound against various Gram-negative pathogens as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: MICs of this compound against Multidrug-Resistant (MDR) Acinetobacter spp. and P. aeruginosa

| Organism | Number of Isolates | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Reference |

| MDR Acinetobacter spp. | - | - | 4 | >32 | |

| MDR P. aeruginosa | - | - | 8 | >32 |

Table 2: MICs of this compound against Enterobacteriaceae

| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Cefepime MIC₅₀ (µg/mL) | Cefepime MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae (overall) | 2 | >32 | 4 | >32 | |

| Citrobacter freundii | - | 16 | - | - | |

| Enterobacter cloacae | - | >32 | - | - | |

| Escherichia coli | - | >32 | - | >32 | |

| Klebsiella pneumoniae | - | >32 | - | >32 |

Table 3: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae

| Resistance Mechanism | Percentage of Isolates Inhibited by this compound at ≤4 µg/mL | Reference |

| OXA-48 | 60-87% | |

| IMP | 60-87% | |

| NDM | 60-87% | |

| VIM | 60-87% | |

| KPC | 40% |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on descriptions in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of this compound are typically determined using the broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology (Broth Microdilution):

-

Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the wells containing the diluted antibiotic with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of this compound at which there is no visible growth.

-

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

-

Objective: To determine the rate and extent of bacterial killing by this compound.

-

Methodology:

-

Grow a bacterial culture to the logarithmic phase in CAMHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

-

Include a growth control flask without any antibiotic.

-

Incubate the flasks at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium.

-

Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for bacterial PBPs can be determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.

-

Objective: To determine the concentration of this compound required to inhibit 50% (IC₅₀) of the binding of a fluorescent β-lactam to specific PBPs.

-

Methodology:

-

Prepare bacterial membrane fractions containing the PBPs from the test organism.

-

Incubate the membrane preparations with various concentrations of this compound.

-

Add a fixed concentration of Bocillin FL to the mixture and incubate to allow for binding to the PBPs that are not inhibited by this compound.

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control with no inhibitor.

-

Resistance Mechanisms

While this compound is designed to evade common resistance mechanisms, bacteria can still develop resistance. In P. aeruginosa, upregulation of the Fe-dicitrate system (FecIRA) can lead to decreased susceptibility. Additionally, overexpression of the AmpC β-lactamase can confer resistance, particularly under iron-deficient conditions.

Conclusion

This compound is a pioneering antibiotic that utilizes a "Trojan horse" strategy to effectively target and kill multidrug-resistant Gram-negative bacteria. Its unique mechanism, involving siderophore-mediated uptake and inhibition of multiple PBPs, allows it to overcome many of the resistance mechanisms that plague current antibiotic therapies. The in-depth understanding of its core mechanism, as outlined in this guide, is crucial for its continued development and potential clinical application in an era of increasing antibiotic resistance. Further research into its interactions with bacterial physiology and potential resistance development will be vital for harnessing its full therapeutic potential. Although development was discontinued due to observations of elevated liver transaminases in multi-dose clinical studies, the innovative mechanism of this compound provides a valuable blueprint for the future design of siderophore-antibiotic conjugates.

References

- 1. Urinary Concentrations and Antibacterial Activity of BAL30072, a Novel Siderophore Monosulfactam, against Uropathogens after Intravenous Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

BAL-30072: A Technical Guide on its Bactericidal vs. Bacteriostatic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam antibiotic characterized by a unique dihydroxypyridone moiety that facilitates its entry into Gram-negative bacteria by exploiting iron uptake systems. This mechanism, coupled with its ability to inhibit essential penicillin-binding proteins (PBPs), results in potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-negative bacilli, including challenging pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: A Dual-Pronged Attack

This compound exhibits a distinct mechanism of action that leads to rapid bacterial cell death. Unlike traditional monobactams that primarily target Penicillin-Binding Protein 3 (PBP3), leading to filamentation, this compound has a broader target profile.

Key Features of this compound's Mechanism:

-

Siderophore-Mediated Uptake: The dihydroxypyridone side chain acts as a siderophore, chelating iron and utilizing the bacterium's own iron transport systems for active transport across the outer membrane. This "Trojan horse" strategy allows this compound to bypass some common resistance mechanisms, such as porin channel mutations.

-

Multi-Target PBP Inhibition: Once in the periplasmic space, this compound covalently binds to and inhibits multiple essential PBPs. It demonstrates a high affinity for PBP3, the primary target of monobactams, but also significantly inhibits PBP1a and PBP1b.[1] This multi-target inhibition disrupts the synthesis and cross-linking of the peptidoglycan cell wall at multiple points.

-

Induction of Spheroplasting and Lysis: The simultaneous inhibition of PBP1a, PBP1b, and PBP3 is crucial to its bactericidal effect. This combination prevents the formation of elongated filaments (a typical bacteriostatic effect of PBP3 inhibition alone) and instead induces the formation of unstable spheroplasts, which rapidly lyse, leading to cell death.[1][2]

Quantitative Analysis of Bactericidal Activity

The bactericidal activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

In Vitro Susceptibility and Bactericidal Concentrations

Studies have consistently demonstrated the potent bactericidal activity of this compound against a range of Gram-negative pathogens. The following tables summarize the MIC and MBC data from in vitro studies.

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |

| Acinetobacter baumannii | HPA74510 | 0.125 | 0.5 | 4 | [3] |

| Enterobacter cloacae | S9639 | 1 | 8 | 8 | [3] |

| Enterobacter cloacae | S4741B | 1 | 4 | 4 | |

| Pseudomonas aeruginosa | BA | 0.5 | 4 | 8 | |

| Pseudomonas aeruginosa | HPA10586 | 1 | 8 | 8 | |

| Pseudomonas aeruginosa | 527 | 2 | 8 | 4 | |

| Pseudomonas aeruginosa | (560546) M.P. | 1 | 4 | 4 | |

| Stenotrophomonas maltophilia | 1AC736 | 0.125 | 0.125 | 1 | |

| Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against selected Gram-negative isolates. |

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| MDR Acinetobacter spp. | - | - | 4 | |

| MDR Pseudomonas aeruginosa | - | - | 8 | |

| Pseudomonas aeruginosa | - | 0.25 | 1 | |

| Acinetobacter baumannii | - | 4 | >64 | |

| KPC-possessing Klebsiella pneumoniae | - | 4 | >64 | |

| Enterobacteriaceae | 181 | 2 | >32 | |

| Table 2: MIC₅₀ and MIC₉₀ values of this compound against various Gram-negative pathogens. |

Experimental Protocols

Determination of MIC and MBC

The bactericidal nature of this compound is established through standardized microdilution susceptibility testing to determine the MIC, followed by subculturing to determine the MBC.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of this compound: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot (e.g., 10-100 µL) from each well showing no visible growth is plated onto antibiotic-free agar. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assays

Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time.

Protocol:

-

Assay Setup: A series of tubes containing CAMHB and various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

-

Inoculation: Each tube is inoculated with a standardized bacterial suspension to achieve an initial density of ~5 x 10⁵ CFU/mL.

-

Incubation and Sampling: The tubes are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Counting: Serial dilutions of each aliquot are plated on antibiotic-free agar. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity. Time-kill curves for this compound typically show a rapid, concentration-dependent killing within the first 6-8 hours.

Conclusion

The available in vitro data strongly support the classification of this compound as a bactericidal agent against a broad range of clinically relevant Gram-negative pathogens. Its unique siderophore-mediated uptake mechanism, combined with the inhibition of multiple essential penicillin-binding proteins (PBP1a, 1b, and 3), leads to rapid cell lysis rather than the bacteriostatic effect of filamentation observed with other monobactams. Quantitative assessments, including MBC/MIC ratios typically ≤4 and time-kill assays demonstrating a ≥3-log₁₀ reduction in bacterial viability, confirm its potent bactericidal activity. This profile makes this compound a promising candidate for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.

References

BAL-30072: A Technical Guide on its Activity Against Carbapenem-Resistant Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel monosulfactam antibiotic, BAL-30072, and its efficacy against the significant threat of carbapenem-resistant Enterobacteriaceae (CRE). The document synthesizes available data on its mechanism of action, in vitro and in vivo activity, and experimental methodologies.

Core Principles of this compound Activity

Mechanism of Action: A "Trojan Horse" Strategy

This compound is a siderophore-containing monocyclic β-lactam antibiotic, belonging to the monosulfactam class.[1][2] Its innovative design incorporates a dihydroxypyridone moiety that acts as a siderophore, a molecule that binds iron.[1] This feature allows this compound to exploit bacterial iron uptake systems to facilitate its entry into the bacterial cell, a mechanism often referred to as a "Trojan horse" strategy.[1][3]

Once inside the periplasmic space, this compound exerts its bactericidal effects by inhibiting penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP 3, the primary target for monobactams like aztreonam. Uniquely, this compound also inhibits the bifunctional PBPs 1a and 1b. This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cell, a distinct morphological effect compared to the filamentation typically induced by other monocyclic β-lactams.

A critical attribute of this compound is its stability against a broad range of β-lactamases. As a monocyclic β-lactam, it is inherently stable to hydrolysis by Ambler class B metallo-β-lactamases (MBLs), such as VIM and NDM types. Furthermore, it demonstrates relative stability against class A extended-spectrum β-lactamases (ESBLs) of the CTX-M type, as well as class A (KPC) and class D (OXA) carbapenemases.

Spectrum of Activity Against CRE

This compound has demonstrated potent activity against a wide array of multidrug-resistant (MDR) Gram-negative bacilli, including many carbapenem-resistant strains of Enterobacteriaceae. It has shown efficacy against isolates producing various carbapenemases, including class A (KPC), class B (metallo-β-lactamases like NDM, VIM, IMP), and class D (OXA-type) enzymes.

However, its activity can be diminished against strains that exhibit high-level expression of certain ESBLs (particularly SHV-type), and class C (AmpC) cephalosporinases. This suggests that the overall resistance profile of the bacteria, beyond just carbapenemase production, can influence the efficacy of this compound.

Synergistic Potential with Carbapenems

Numerous studies have highlighted the synergistic and additive effects of combining this compound with carbapenems, such as meropenem, imipenem, and doripenem. This combination has been shown to be effective against 70-80% of tested isolates, a significant increase compared to the activity of either agent alone. The synergy observed in vitro has also translated to enhanced efficacy in in vivo models of septicemia. This potentiation may be particularly effective against isolates where resistance is mediated by mechanisms other than MBLs, such as porin loss combined with the expression of other β-lactamases.

Quantitative Data Presentation

The following tables summarize the in vitro activity of this compound against various carbapenem-resistant Enterobacteriaceae isolates.

Table 1: In Vitro Activity of this compound Against CRE by Carbapenemase Type

| Carbapenemase Type | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference |

| KPC | Not Specified | Not Specified | 4 | >64 | |

| 40% susceptible at ≤4 mg/L | |||||

| Metallo-β-lactamases (NDM, VIM, IMP) | 60-87% susceptible at ≤4 mg/L | ||||

| OXA-48 | 60-87% susceptible at ≤4 mg/L | ||||

| All CRE | Not Specified | 69% inhibited at ≤4 mg/L |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic Activity of this compound in Combination with Meropenem

| Organism | Resistance Mechanism | This compound MIC (mg/L) | Meropenem MIC (mg/L) | This compound/Meropenem Combination MIC (mg/L) | Reference |

| E. coli | Not Specified | 2 | >32 | Not specified, but synergy observed | |

| K. pneumoniae | Not Specified | 2 | 0.5 | Not specified, but synergy observed | |

| A. baumannii | Multiple | >64 | Not Specified | 2-8 fold reduction in Meropenem MIC | |

| P. aeruginosa | OprD-deficient | Not Specified | Not Specified | Consistent potentiation observed |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of CRE isolates to this compound and its combinations was primarily determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Method: Broth microdilution or agar dilution.

-

Inoculum: Bacterial suspensions were prepared to match a 0.5 McFarland turbidity standard.

-

Media: Cation-adjusted Mueller-Hinton broth or agar was commonly used.

-

Incubation: Plates were incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Assays

The bactericidal activity and synergistic interactions of this compound were evaluated using time-kill curve methodology.

-

Inoculum: A starting inoculum of approximately 5 x 10⁵ CFU/mL in the logarithmic growth phase was used.

-

Drug Concentrations: Antibiotics were tested at subinhibitory and suprainhibitory concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

-

Sampling: Aliquots were removed at predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated for viable colony counts.

-

Synergy Definition: Synergy was typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity was defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.

In Vivo Efficacy Models

Animal models were employed to assess the in vivo relevance of the in vitro findings.

-

Model: Murine septicemia or soft-tissue infection models were commonly used.

-

Animals: Immunocompetent or neutropenic mice (e.g., NMRI or ICR strains) were used.

-

Infection: Animals were infected intraperitoneally or intramuscularly with a lethal or sublethal dose of a CRE strain.

-

Treatment: this compound, alone or in combination with a carbapenem, was administered subcutaneously or intravenously at various doses and schedules post-infection.

-

Endpoints: Efficacy was measured by animal survival over a period of days or by determining the bacterial load (CFU/g) in target tissues (e.g., thigh muscle) at the end of the experiment.

Visualizations

References

The Siderophore Sulfactam BAL-30072: A Technical Overview of its Activity Against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam β-lactam antibiotic characterized by a unique siderophore moiety, a dihydroxypyridone group, designed to facilitate its entry into Gram-negative bacteria by exploiting their iron uptake systems.[1][2] This "Trojan horse" strategy allows this compound to circumvent some common resistance mechanisms, such as reduced outer membrane permeability.[3] This document provides a comprehensive technical guide on the studies of this compound concerning Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[4][5]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including multidrug-resistant (MDR) strains of P. aeruginosa. Its efficacy is particularly notable against carbapenem-resistant isolates.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa from various studies.

Table 1: Comparative in vitro activity of this compound and other β-lactams against multidrug-resistant P. aeruginosa.

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.25 | 8 |

| Meropenem | >32 | >32 |

| Aztreonam | - | - |

| Ceftazidime | - | - |

| Cefepime | - | - |

| Imipenem | - | - |

| Piperacillin-Tazobactam | - | - |

Note: Data compiled from studies on panels of MDR P. aeruginosa. Dashes indicate data not consistently reported across the primary sources.

Table 2: Influence of Iron Chelators on this compound MIC against P. aeruginosa.

| Condition | Fold-change in MIC | Percentage of Strains Affected |

| Addition of 16 µg/mL BPL | 2- to 32-fold decrease | 27% (16/60) |

BPL: Bipyridyl, an iron chelator.

Mechanism of Action

The antimicrobial activity of this compound against P. aeruginosa is multifaceted, involving both efficient cell entry and inhibition of essential cellular processes.

Cellular Uptake

The dihydroxypyridone siderophore component of this compound actively hijacks the bacterial iron transport machinery to facilitate its entry across the outer membrane. Studies have implicated the PiuA and potentially other TonB-dependent iron transporters in the uptake of this compound.

Target Inhibition

Once in the periplasm, this compound exerts its bactericidal effect by inhibiting multiple penicillin-binding proteins (PBPs). Unlike traditional monobactams like aztreonam which primarily target PBP3, this compound also shows high affinity for PBP1a and PBP1b. This broader PBP inhibition profile leads to spheroplasting and subsequent cell lysis rather than the filamentation typically observed with PBP3 inhibitors.

Resistance Mechanisms

Resistance to this compound in P. aeruginosa can emerge through several mechanisms.

-

AmpC Overexpression: Under iron-deficient conditions, mutants with overexpression of the chromosomal AmpC β-lactamase are predominant. These mutants exhibit cross-resistance to other β-lactams like aztreonam and ceftazidime.

-

Iron Uptake System Modifications: Mutations affecting iron uptake pathways can reduce the susceptibility to this compound. For instance, upregulation of the FecIRA iron-dicitrate transport system or mutations in the piuA and piuC genes have been shown to increase this compound MICs. Conversely, deletion of fecI or fecA leads to hypersusceptibility.

-

Efflux Pumps: While not the primary mechanism of resistance, overexpression of efflux pumps like MexA-MexB-OprM may contribute to reduced susceptibility, although this is not consistently observed.

Combination Therapy

The combination of this compound with carbapenems, such as meropenem, has shown synergistic or additive effects against MDR P. aeruginosa. This combination can be effective against 70-80% of isolates that are resistant to carbapenems alone. Time-kill assays have confirmed the enhanced bactericidal activity of these combinations.

Experimental Protocols

MIC Determination (Broth Microdilution)

The in vitro activity of this compound is typically assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Media Preparation: Cation-adjusted Mueller-Hinton broth is used. For this compound, the medium is often supplemented with an iron chelator like 2,2'-bipyridyl (BPL) at a concentration of 16 µg/mL to mimic iron-limited conditions found in vivo and enhance the activity of the siderophore component.

-

Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in the microtiter plates.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal activity of this compound alone and in combination with other agents.

Synergy in time-kill assays is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Animal Models

The in vivo efficacy of this compound has been evaluated in various animal models of P. aeruginosa infection, including murine thigh and lung infection models. These studies have shown that the synergistic effects observed in vitro with carbapenem combinations can translate to improved efficacy in vivo. For instance, in neutropenic murine thigh infection models, the combination of this compound and meropenem demonstrated enhanced bacterial killing compared to either agent alone.

Conclusion

This compound represents a promising development in the fight against multidrug-resistant P. aeruginosa. Its unique mechanism of action, leveraging bacterial iron uptake systems to gain entry and subsequently inhibiting multiple essential PBPs, allows it to overcome many existing resistance mechanisms. While resistance to this compound can emerge, particularly through modifications in iron transport pathways and AmpC overexpression, combination therapy with carbapenems has shown significant potential to enhance its activity and suppress the development of resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by this challenging pathogen.

References

- 1. Fighting P. aeruginosa (Part II) - Allphase Pharma Consulting, LLC [allphasepharma.com]

- 2. Involvement of Fe Uptake Systems and AmpC β-Lactamase in Susceptibility to the Siderophore Monosulfactam BAL30072 in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinically Relevant Gram-Negative Resistance Mechanisms Have No Effect on the Efficacy of MC-1, a Novel Siderophore-Conjugated Monocarbam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

BAL-30072: A Siderophore Monosulfactam Antibiotic for Multidrug-Resistant Gram-Negative Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAL-30072 is a novel, investigational monosulfactam antibiotic characterized by a unique siderophore moiety, which facilitates its entry into Gram-negative bacteria.[1][2] This feature, combined with its robust stability against a wide array of β-lactamases, positions this compound as a promising candidate for treating infections caused by multidrug-resistant (MDR) pathogens, a growing global health concern.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectrum of activity, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.

Chemical Structure

This compound, chemically known as [(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate, is a monocyclic β-lactam antibiotic.[5] Its structure incorporates a dihydroxypyridone siderophore, which plays a crucial role in its uptake by bacteria.

-

Molecular Formula: C₁₆H₁₈N₆O₁₀S₂

-

Molecular Weight: 518.5 g/mol

-

CAS Number: 941285-15-0

Mechanism of Action

The antimicrobial activity of this compound involves a multi-step process that overcomes common resistance mechanisms in Gram-negative bacteria.

Diagram: Proposed Mechanism of Action of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficacy of BAL30072 on Resistant Gram Negative Bacteria - Evotec [evotec.com]

- 4. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bal30072 | C16H18N6O10S2 | CID 52942440 - PubChem [pubchem.ncbi.nlm.nih.gov]

BAL-30072: A Trojan Horse Strategy Targeting Bacterial Iron Uptake Systems

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BAL-30072 is a novel monosulfactam β-lactam antibiotic distinguished by a unique chemical structure that incorporates a siderophore-like dihydroxypyridone moiety. This design facilitates its active transport into Gram-negative bacteria by exploiting their essential iron uptake systems, a "Trojan horse" mechanism that circumvents common resistance pathways such as porin deletion. Once inside the periplasm, this compound exerts its bactericidal effect by inhibiting multiple penicillin-binding proteins (PBPs), primarily PBP3, as well as PBP1a and PBP1b, leading to rapid cell lysis.[1][2][3][4] This dual-action mechanism contributes to its potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including problematic species such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[5] This document provides an in-depth technical overview of this compound, focusing on its interaction with bacterial iron acquisition systems, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action: Siderophore Mimicry and PBP Inhibition

This compound's innovative design leverages the critical need of bacteria for iron. The dihydroxypyridone side chain mimics natural siderophores, which are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge ferric iron (Fe³⁺) from the host environment. This allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through specific TonB-dependent transporters (TBDTs), which are normally used for the uptake of iron-siderophore complexes.

In Pseudomonas aeruginosa, the outer membrane receptor PiuA has been identified as a key putative uptake system for this compound. The transport across the outer membrane is an energy-dependent process facilitated by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptors.

Once in the periplasmic space, this compound inhibits its primary target, PBP3, which is crucial for cell division. This action is typical of monobactam antibiotics and often results in the formation of long bacterial filaments. However, this compound also demonstrates a high affinity for PBP1a and PBP1b, bifunctional enzymes involved in peptidoglycan synthesis. This multi-target inhibition is unusual for a monocyclic β-lactam and leads to rapid spheroplasting and cell lysis, contributing to its potent bactericidal activity.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including many strains resistant to other β-lactams, such as carbapenems. Its efficacy is particularly noteworthy against MDR Acinetobacter spp. and P. aeruginosa.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-negative bacilli from published studies.

Table 1: MIC₅₀ and MIC₉₀ Values of this compound Against Key Gram-Negative Pathogens

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comparator (Meropenem) MIC₉₀ (µg/mL) | Reference |

| Acinetobacter spp. (MDR) | - | - | 4 | >32 | |

| P. aeruginosa (MDR) | - | - | 8 | >32 | |

| P. aeruginosa | - | 0.25 | 1 | - | |

| A. baumannii | - | 4 | >64 | - | |

| K. pneumoniae (KPC-possessing) | - | 4 | >64 | - | |

| Burkholderia spp. | - | - | 0.125 | ≥32 | |

| S. maltophilia | - | - | 2 | ≥32 |

Table 2: Activity of this compound Against Carbapenem-Resistant Enterobacteriaceae

| Resistance Mechanism | Number of Isolates | % Susceptible at ≤4 µg/mL | Reference |

| All Carbapenem-Resistant | - | 69% | |

| OXA-48 | - | 60-87% | |

| IMP | - | 60-87% | |

| NDM | - | 60-87% | |

| VIM | - | 60-87% | |

| KPC | - | 40% |

Synergy with Other Antibiotics

Numerous studies have reported synergistic or additive effects when this compound is combined with other antibiotics, particularly carbapenems like meropenem. This combination can restore activity against resistant strains and suppress the development of further resistance. For instance, combining this compound with meropenem resulted in a ≥4-fold decrease in the this compound MIC₉₀ for both A. baumannii and K. pneumoniae. Synergy is defined as a >2 log₁₀ decrease in colony count at 24 hours compared to the more active single agent.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.

-

Methodology: Broth microdilution or agar dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Medium: Cation-adjusted Mueller-Hinton Broth or Agar is typically used. For studies investigating the siderophore mechanism, the medium may be supplemented with an iron chelator like 2,2'-bipyridyl (BPL) to induce the expression of iron uptake systems.

-

Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL for broth microdilution) is prepared.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Time-Kill Assays

Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Methodology: A standardized inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to broth containing the antibiotic at various concentrations (e.g., 0.25x, 1x, 4x MIC).

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: Viable cell counts are determined by serial dilution and plating onto antibiotic-free agar.

-

Analysis: The change in log₁₀ CFU/mL over time is plotted. Bactericidal activity is often defined as a ≥3 log₁₀ reduction in the initial inoculum count at 24 hours.

Chequerboard (Synergy) Testing

This method is used to assess the interaction between two antimicrobial agents.

-

Methodology: A two-dimensional array of antibiotic concentrations is prepared in a microtiter plate, with concentrations of drug A increasing along the x-axis and concentrations of drug B increasing along the y-axis.

-

Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as for a standard MIC test.

-

Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Clinical Development and Safety

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Initial single-ascending-dose studies showed the drug to be safe and well-tolerated. However, subsequent multiple-dose studies revealed instances of increased liver transaminase activities in healthy subjects, suggesting potential hepatotoxicity with long-term treatment. Further investigations indicated that this compound can impair mitochondrial function and glycolysis in liver cells at clinically relevant concentrations, which may explain the observed liver injury. Consequently, the clinical development of this compound was discontinued.

Conclusion

This compound represents a pioneering approach in antibiotic design, effectively utilizing bacterial iron transport machinery to overcome resistance in Gram-negative pathogens. Its unique "Trojan horse" strategy, coupled with a multi-target mechanism of PBP inhibition, conferred potent bactericidal activity against some of the most challenging MDR bacteria. While its clinical development was halted due to safety concerns, the principles underlying its design continue to inform the development of next-generation siderophore-conjugated antibiotics. The extensive in vitro and preclinical data for this compound remain a valuable resource for researchers in the field of antimicrobial drug discovery, highlighting both the promise and the potential pitfalls of targeting essential bacterial pathways.

References

- 1. In vitro properties of BAL30072, a novel siderophore sulfactam with activity against multiresistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocol: BAL-30072 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-30072 is a novel siderophore monosulfactam antibiotic demonstrating potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacilli.[1][2] Its unique structure, which includes a dihydroxypyridone siderophore moiety, facilitates its entry into bacterial cells by exploiting iron-uptake systems.[3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria, based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) guidelines. It also summarizes its in vitro activity and mechanism of action.

Mechanism of Action

This compound is a monocyclic β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Unlike other monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a high affinity for PBP3 as well as the bifunctional PBP1a and PBP1b. This multi-target inhibition leads to rapid cell spheroplasting and subsequent lysis, rather than the filament formation typically observed with PBP3 inhibitors. The presence of a siderophore allows this compound to bypass some common resistance mechanisms, such as porin mutations, by utilizing the bacterium's own iron transport systems to gain entry across the outer membrane.

Caption: Mechanism of this compound entry and action in Gram-negative bacteria.

Summary of In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of multidrug-resistant Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Comments |

| Acinetobacter baumannii (MDR) | 4 | 4 | Potent activity against multidrug-resistant isolates. |

| Pseudomonas aeruginosa (MDR) | - | 8 | Active against many carbapenem-resistant strains. |

| P. aeruginosa (Contemporary) | 0.25 | 1 | Highly active against contemporary clinical isolates. |

| KPC-possessing K. pneumoniae | 4 | >64 | Activity varies among isolates with KPC carbapenemases. |

| Enterobacteriaceae (Carbapenem-Resistant) | - | - | Active against 70% of carbapenem-resistant strains tested, including those with metallo-β-lactamases. |

Protocol: this compound MIC Testing by Broth Microdilution

This protocol is based on the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

Materials

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial isolates for testing (e.g., P. aeruginosa, A. baumannii, E. coli)

-

Quality control (QC) strain (e.g., P. aeruginosa ATCC 27853)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Experimental Workflow

Caption: Workflow for the broth microdilution MIC testing protocol.

Detailed Methodology

3.1. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or as required) in a suitable sterile solvent (e.g., sterile distilled water or buffered solution).

-

Ensure the powder is completely dissolved. The stock solution can be stored in aliquots at -70°C.

3.2. Inoculum Preparation

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

3.3. Standardization of Inoculum

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension. A 1:100 dilution in CAMHB is typical to achieve a concentration of ~1 x 10⁶ CFU/mL.

-

Further dilute this suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final well volume. This is usually achieved by adding 50 µL of the 1 x 10⁶ CFU/mL suspension to 50 µL of drug-containing broth in the microtiter plate.

3.4. Microtiter Plate Preparation and Inoculation

-

Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate row.

-

Add 50 µL of the this compound stock solution to well 1, resulting in a total volume of 100 µL.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 can serve as a sterility control (no bacteria).

-

Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL). The final volume in each well will be 100 µL with a final bacterial concentration of ~5 x 10⁵ CFU/mL.

3.5. Incubation

-

Cover the microtiter plates or place them in a plastic bag to prevent evaporation.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

3.6. Interpretation of Results

-

Following incubation, examine the wells for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well (well 11) must show distinct turbidity.

-

The sterility control well (well 12) should remain clear.

-

Compare the results for the QC strain with the established acceptable ranges to ensure the validity of the test run.

References

Application Note and Protocol: BAL-30072 Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam antibiotic recognized for its potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] This siderophore β-lactam conjugate is distinguished by its stability against many β-lactamases, including class B metallo-β-lactamases and class C β-lactamases.[4][5] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP 1a, PBP 1b, and PBP 3, leading to bacterial cell lysis.

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound against clinically relevant Gram-negative pathogens using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle of the Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.

Materials and Equipment

-

This compound reference powder

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-